Methyl 3-(3-piperidinyloxy)benzoate hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound exhibits a sophisticated three-dimensional arrangement that can be understood through analysis of closely related structural analogues. Based on crystallographic data from similar piperidinyloxy benzoate derivatives, the compound demonstrates characteristic geometric parameters that define its spatial organization. The benzoate ester moiety maintains a planar configuration, with the methyl ester group typically adopting a coplanar arrangement with the aromatic ring system. The ether linkage connecting the piperidine ring to the benzene ring introduces a degree of conformational flexibility that significantly influences the overall molecular geometry.
Crystallographic analysis of related compounds such as methyl 3-(4-piperidinyloxy)benzoate hydrochloride reveals important structural features that can be extrapolated to understand the target compound. The piperidine ring consistently adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles. The positioning of the oxygen bridge at the 3-position of the piperidine ring creates a unique spatial arrangement that differs significantly from the 4-substituted analogues. This positional difference has profound implications for the compound's three-dimensional structure and intermolecular interactions.
The hydrochloride salt formation introduces additional complexity to the crystal structure through the formation of hydrogen bonding networks. The protonated nitrogen atom of the piperidine ring serves as a hydrogen bond donor, typically forming strong electrostatic interactions with the chloride counterion. These ionic interactions contribute significantly to the overall crystal packing arrangement and influence the compound's physical properties. The methyl ester functionality provides additional sites for weak intermolecular interactions, including dipole-dipole interactions and van der Waals forces, which collectively determine the crystal lattice stability.
Computational modeling studies on similar piperidinyloxy benzoate systems suggest that the meta-substitution pattern creates a specific dipole moment distribution across the molecule. The electron-withdrawing nature of the ester group combined with the electron-donating characteristics of the piperidinyloxy substituent generates a complex electronic distribution that influences both intramolecular and intermolecular interactions. The spatial separation between these functional groups in the meta-configuration allows for optimal electronic communication while minimizing steric hindrance.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of both proton and carbon-13 spectra. Proton nuclear magnetic resonance data for related piperidinyloxy benzoate compounds demonstrates characteristic chemical shift patterns that can be used to identify key structural features. The aromatic protons of the benzoate ring typically appear in the region between 7.0 and 8.0 parts per million, with the meta-substitution pattern creating a distinctive splitting pattern that reflects the electronic and steric environment of each aromatic position.
The piperidine ring protons exhibit characteristic multiplicities and coupling patterns that provide detailed information about the ring conformation and substitution pattern. Axial and equatorial protons can be distinguished based on their chemical shifts and coupling constants, with the 3-position substitution creating a unique signature in the nuclear magnetic resonance spectrum. The methyl ester protons appear as a sharp singlet, typically around 3.8-4.0 parts per million, providing a reliable reference point for structural confirmation.
Carbon-13 nuclear magnetic resonance spectroscopy offers complementary information about the compound's structure through analysis of carbon environments. The carbonyl carbon of the ester group typically resonates around 165-170 parts per million, while the aromatic carbons appear in the 120-140 parts per million region. The piperidine ring carbons show characteristic chemical shifts that reflect their specific electronic environments, with the carbon bearing the oxygen substituent exhibiting a distinctive downfield shift due to the electron-withdrawing effect of the oxygen atom.
Infrared spectroscopy provides valuable information about the functional groups present in this compound. The characteristic carbonyl stretching frequency of the ester group typically appears around 1680-1720 inverse centimeters, while the aromatic carbon-carbon stretching vibrations manifest in the 1450-1600 inverse centimeters region. The presence of the piperidine ring introduces additional spectroscopic features, including carbon-nitrogen stretching vibrations and characteristic bending modes that contribute to the compound's infrared fingerprint.
Mass spectrometry analysis confirms the molecular composition and provides fragmentation patterns that support structural assignments. High-resolution mass spectrometry data for related compounds shows excellent agreement between theoretical and experimental mass values, with typical mass accuracy within 5 parts per million. The fragmentation patterns typically involve loss of the methyl ester group and various rearrangements involving the piperidine ring, providing additional structural confirmation through analysis of fragment ion masses and relative abundances.
Computational Chemistry Studies of Electronic Structure
Computational chemistry investigations of this compound provide detailed insights into the compound's electronic structure and molecular properties through various theoretical approaches. Density functional theory calculations on related piperidinyloxy benzoate systems reveal important information about frontier molecular orbitals, electron density distributions, and electrostatic potential surfaces. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide crucial information about the compound's electronic properties and reactivity patterns.
The electron density distribution in this compound shows characteristic patterns that reflect the electronic influence of the various functional groups. The benzoate ester system exhibits typical π-electron delocalization, while the piperidine ring maintains its saturated character with localized electron pairs on the nitrogen atom. The ether linkage connecting these moieties creates a bridge for electronic communication, allowing for subtle but important electronic interactions between the aromatic and aliphatic portions of the molecule.
Computational analysis of bond lengths and angles provides theoretical validation for experimental structural determinations. The carbon-oxygen bond lengths in the ether linkage typically fall within the range of 1.42-1.45 angstroms, consistent with single bond character and sp3 hybridization at the oxygen center. The piperidine ring geometry shows characteristic bond lengths and angles that confirm the chair conformation, with carbon-carbon bonds measuring approximately 1.53 angstroms and carbon-nitrogen bonds around 1.47 angstroms.
Electrostatic potential mapping reveals the distribution of positive and negative regions across the molecular surface, providing insights into potential intermolecular interactions and reaction sites. The nitrogen atom of the piperidine ring typically exhibits a negative electrostatic potential, consistent with its basic character and ability to form hydrogen bonds. The carbonyl oxygen of the ester group shows similar negative character, while the aromatic ring exhibits relatively neutral electrostatic potential with slight variations depending on the substitution pattern.
Natural bond orbital analysis provides detailed information about the electronic structure through examination of localized molecular orbitals and their interactions. This analysis reveals the extent of conjugation between the aromatic system and the substituent groups, as well as the degree of charge transfer between different molecular fragments. The results typically show minimal conjugation between the piperidine ring and the aromatic system due to the saturated nature of the ether linkage, preserving the individual electronic characteristics of each component.
Properties
IUPAC Name |
methyl 3-piperidin-3-yloxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-13(15)10-4-2-5-11(8-10)17-12-6-3-7-14-9-12;/h2,4-5,8,12,14H,3,6-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRARGAVSBJMSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185297-89-5 | |
| Record name | Benzoic acid, 3-(3-piperidinyloxy)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride typically involves the esterification of 3-(3-piperidinyloxy)benzoic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 3-(3-piperidinyloxy)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry
Methyl 3-(3-piperidinyloxy)benzoate hydrochloride is utilized as a reagent in organic synthesis. It serves as a building block for more complex molecules and is involved in various chemical reactions such as:
- Esterification : The compound can be synthesized through the esterification of 3-(3-piperidinyloxy)benzoic acid with methanol.
- Substitution Reactions : The ester group can participate in nucleophilic substitution reactions under appropriate conditions.
- Redox Reactions : It can undergo oxidation and reduction, providing pathways for synthesizing other derivatives.
Biology
In biological research, this compound is explored for its potential roles in enzyme inhibition and protein interactions. Notable applications include:
- Enzyme Inhibition Studies : Investigating its effects on specific enzymes related to metabolic processes.
- Protein Interaction Studies : Understanding how the compound interacts with various proteins, which may influence cellular functions.
Medicine
This compound is being studied for its therapeutic potential:
- Neuropharmacology : Research indicates that the compound may modulate neurotransmitter activity, suggesting applications in treating neurological disorders such as anxiety and depression.
- Antimicrobial Activity : Studies show that it exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.
Neuropharmacological Effects
Research has demonstrated that this compound has significant neuroprotective effects. Key findings include:
- Binding Affinity : The compound interacts with neurotransmitter receptors, potentially modulating their activity and influencing pain perception and mood regulation.
- Oxidative Stress Protection : In vitro studies indicate that it protects neuronal cells from oxidative stress, which is crucial in neurodegenerative disease contexts.
Antimicrobial Activity
The antimicrobial properties of this compound have been documented:
- Efficacy Against Microbial Strains : In vitro tests reveal significant antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations.
- Mechanism of Action : The antimicrobial effects are believed to stem from disruption of bacterial cell membranes and interference with metabolic processes within the microbes.
Neuroprotective Studies
A study involving neuronal cell lines showed that exposure to this compound resulted in reduced apoptosis under oxidative stress conditions. Cell viability assays indicated a significant increase in survival rates compared to untreated controls.
Antimicrobial Testing
Various derivatives of this compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated certain derivatives exhibited MIC values as low as 15.6 µg/mL against E. coli, showcasing their potential as lead compounds for antibiotic development.
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Neuropharmacological | Modulates neurotransmitter receptors; protects against oxidative stress |
| Antimicrobial | Exhibits significant antibacterial activity; disrupts microbial metabolism |
Mechanism of Action
The mechanism of action of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional and Substituent Isomers
a. Methyl 3-(4-piperidinylmethoxy)benzoate Hydrochloride (CAS 1184976-73-5)
- Structure : The piperidine ring is attached via a methylene bridge (methoxy group) at the 4-position of piperidine.
- Molecular Formula: C₁₄H₁₉NO₃·HCl
- Molecular Weight : 285.77 g/mol
- Key Difference : The methylene bridge introduces increased hydrophobicity and steric bulk compared to the direct ether linkage in the target compound. This may enhance membrane permeability but reduce solubility .
b. Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate Hydrochloride (CAS MFCD13560456)
- Structure : Ethyl ester with a piperidinyl group linked via a two-carbon ethoxy chain.
- Molecular Formula: C₁₆H₂₂ClNO₃
- Key Difference: The ethyl ester and extended ethoxy chain increase molecular weight (vs. Ethyl esters generally exhibit higher lipophilicity, which could affect bioavailability .
Heterocyclic Ring Variants
a. Methyl 3-(pyrrolidin-3-yloxy)benzoate Hydrochloride (CAS EN300-744533)
- Structure : Replaces piperidine (6-membered) with pyrrolidine (5-membered).
- Molecular Weight : 230.31 g/mol
- Key Difference : The smaller pyrrolidine ring reduces steric hindrance and alters electronic properties. Pyrrolidine derivatives often show faster metabolic clearance due to reduced ring stability .
b. Ethyl 4-(3-pyrrolidinylmethoxy)benzoate Hydrochloride (CAS 1185038-20-3)
- Structure : Combines pyrrolidine with a methoxy linker at the benzoate's 4-position.
- Molecular Formula: C₁₄H₂₀ClNO₃
- Key Difference : The 4-substitution on the benzoate may shift binding affinity in receptor assays compared to 3-substituted analogs. Pyrrolidine's conformational flexibility could enhance interaction with certain targets .
Functional Group Modifications
a. 3-(4-Piperidinyloxy)benzonitrile Hydrochloride
- Structure : Replaces the methyl ester with a nitrile group.
- Nitriles are also prone to enzymatic oxidation, altering metabolic pathways .
b. Methyl 3-(1-amino-2-hydroxyethyl)benzoate Hydrochloride (Enantiomers, e.g., CAS 1391447-69-0)
- Structure: Substitutes piperidinyloxy with a chiral amino alcohol side chain.
- Molecular Weight : ~265–271 g/mol
- Key Difference: The amino alcohol introduces hydrogen-bonding capacity and chirality, which can dramatically influence receptor selectivity and pharmacokinetics. Enantiomers may exhibit divergent biological activities .
a. Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS 1154063-16-7)
- Structure: Features an imino(methoxy)methyl group instead of piperidinyloxy.
- Molecular Weight : 229.66 g/mol
- Key Difference: The imino group introduces a reactive site for further functionalization, making it a valuable intermediate. However, this structure lacks the piperidine ring’s pharmacological relevance .
Structural and Pharmacological Implications
Physicochemical Properties
- Lipophilicity : Ethyl esters (e.g., ) are more lipophilic than methyl esters, enhancing blood-brain barrier penetration but reducing solubility.
- Solubility : Piperidine-containing compounds (e.g., ) generally have moderate solubility due to the amine’s basicity, whereas pyrrolidine analogs (e.g., ) may exhibit higher solubility.
Biological Activity
Methyl 3-(3-piperidinyloxy)benzoate hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and antimicrobial applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoate structure with a piperidinyloxy substituent. Its molecular formula is , with a molecular weight of approximately 285.77 g/mol. The presence of the hydrochloride salt enhances its solubility in aqueous solutions, making it suitable for various biological assays.
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological properties. Its structural similarity to neurotransmitter modulators suggests potential applications in treating neurological disorders. Key findings include:
- Binding Affinity : Initial studies show that the compound interacts with various neurotransmitter receptors, potentially modulating their activity. This interaction may influence pathways related to pain perception and mood regulation.
- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Research findings suggest that it exhibits activity against a range of microbial strains:
- Antibacterial Efficacy : In vitro tests reveal that this compound shows significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations .
- Mechanism of Action : The antimicrobial effects are believed to result from the disruption of bacterial cell membranes and interference with metabolic processes within the microbes .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Piperidine Derivative : The initial step involves the reaction of piperidine with a suitable electrophile.
- Esterification : The resulting piperidine derivative is then reacted with methyl benzoate under acidic conditions to form the ester.
- Hydrochloride Salt Formation : Finally, the compound is treated with hydrochloric acid to yield the hydrochloride salt.
This multi-step synthesis highlights common strategies in organic synthesis, where functional groups are introduced sequentially to achieve the desired compound structure.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Receptor Modulation : The compound may modulate receptor activity by acting as an agonist or antagonist at specific sites involved in neurotransmission and pain signaling pathways.
- Enzymatic Inhibition : There is potential for the compound to inhibit enzymes critical for microbial survival, thereby exerting its antimicrobial effects .
Neuroprotective Studies
A study conducted on neuronal cell lines demonstrated that exposure to this compound resulted in reduced apoptosis under oxidative stress conditions. The protective effect was quantified using cell viability assays, showing a significant increase in cell survival rates compared to untreated controls.
Antimicrobial Testing
In antimicrobial studies, various derivatives of this compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited MIC values as low as 15.6 µg/mL against E. coli, showcasing their potential as lead compounds for antibiotic development .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride, and how do they influence experimental handling?
- Methodological Answer : Key properties include:
- Solubility : Soluble in water, alcohols, and organic solvents (critical for solvent selection in reactions) .
- Melting Point : 175–180°C (decomposition observed, requiring controlled heating during synthesis) .
- Storage : Stable at 2–8°C in dry conditions; hygroscopicity necessitates desiccated storage .
- Density : ~1.3–1.4 g/cm³ (relevant for centrifugation or phase-separation protocols) .
- Implications : Improper storage or solvent choice may lead to hydrolysis or decomposition, affecting reproducibility.
Q. What synthetic methodologies are recommended for preparing this compound?
- Methodological Answer :
- Route : React 4-piperidinyloxybenzoic acid with methylating agents (e.g., methyl chloride) under basic conditions .
- Critical Conditions :
- Temperature control (20–25°C) to avoid side reactions .
- Anhydrous environment to prevent hydrolysis of the ester group .
- Purification : Recrystallization from methanol/ether mixtures improves yield and purity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, EN 166-certified goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of aerosols .
- Spill Management : Absorb with inert material (e.g., vermiculite), avoid dust generation, and dispose as hazardous waste .
- First Aid : Flush eyes with water for 15 minutes; seek medical attention for ingestion .
Advanced Research Questions
Q. How can researchers address contradictions in reported acute toxicity data for this compound?
- Methodological Answer :
- Data Conflict : classifies it as Acute Toxicity Category 4 (H302), while notes limited toxicity data.
- Resolution Strategy :
Conduct in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) to establish IC₅₀ values .
Compare results with structurally analogous piperidine derivatives (e.g., PRL-8-53 hydrochloride) to infer toxicity mechanisms .
Validate via in vivo studies (e.g., OECD 423 guidelines) to confirm oral LD₅₀ .
Q. What advanced analytical techniques are required to characterize degradation products in stability studies?
- Methodological Answer :
- Degradation Conditions : Expose the compound to accelerated stability conditions (40°C/75% RH for 6 months) .
- Analytical Workflow :
HPLC-PDA : Monitor purity loss and identify degradation peaks .
LC-MS/MS : Characterize molecular weights of degradants (e.g., hydrolyzed benzoic acid derivatives) .
NMR : Confirm structural changes (e.g., ester hydrolysis) via ¹H/¹³C shifts .
Q. How should researchers design experiments to evaluate the compound’s stability under varying pH conditions?
- Methodological Answer :
- Experimental Design :
Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C .
Sample aliquots at intervals (0, 1, 7, 30 days) for HPLC analysis .
- Critical Parameters :
- pH-Dependent Hydrolysis : Ester groups degrade rapidly in alkaline conditions (pH >10) .
- Temperature Control : Use water baths (±0.5°C) to ensure consistent kinetics .
- Outcome : Stability data informs formulation strategies (e.g., buffered parenteral solutions).
Data Contradiction Analysis
- Conflict : reports solubility in "most organic solvents," while advises avoiding aerosol formation due to dust hazards.
Key Research Gaps Identified
Limited in vivo pharmacokinetic data (e.g., bioavailability, metabolic pathways).
Absence of long-term ecotoxicology studies (addressed via OECD 308 guidelines for environmental persistence).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
